2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide 2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide
Brand Name: Vulcanchem
CAS No.: 863479-04-3
VCID: VC4266172
InChI: InChI=1S/C18H16N2O2S.HI/c1-21-14-6-4-11(8-15(14)22-2)10-3-5-13-12(7-10)9-16-17(13)20-18(19)23-16;/h3-8H,9H2,1-2H3,(H2,19,20);1H
SMILES: COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C4=C(C3)SC(=N4)N)OC.I
Molecular Formula: C18H17IN2O2S
Molecular Weight: 452.31

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide

CAS No.: 863479-04-3

Cat. No.: VC4266172

Molecular Formula: C18H17IN2O2S

Molecular Weight: 452.31

* For research use only. Not for human or veterinary use.

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide - 863479-04-3

Specification

CAS No. 863479-04-3
Molecular Formula C18H17IN2O2S
Molecular Weight 452.31
IUPAC Name 6-(3,4-dimethoxyphenyl)-4H-indeno[1,2-d][1,3]thiazol-2-amine;hydroiodide
Standard InChI InChI=1S/C18H16N2O2S.HI/c1-21-14-6-4-11(8-15(14)22-2)10-3-5-13-12(7-10)9-16-17(13)20-18(19)23-16;/h3-8H,9H2,1-2H3,(H2,19,20);1H
Standard InChI Key UAGOZJXMNNYBFJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C4=C(C3)SC(=N4)N)OC.I

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₇IN₂O₂S, featuring:

  • Indeno[1,2-d]thiazole core: A fused bicyclic system with a five-membered thiazole ring (containing sulfur and nitrogen) and a six-membered indene moiety.

  • 3,4-Dimethoxyphenyl group: Attached at position 6, this substituent provides electron-donating methoxy groups that enhance solubility and modulate receptor interactions.

  • Amino group: Positioned at C2, this group facilitates hydrogen bonding and influences pharmacokinetic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight452.31 g/mol
IUPAC Name6-(3,4-Dimethoxyphenyl)-4H-indeno[1,2-d][1, thiazol-2-amine hydroiodide
SolubilityNot fully characterized
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C2)C4=C(C3)SC(=N4)N)OC.I

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.58 (d, J = 9.0 Hz) and δ 6.77 (dd, J = 9.0, 2.0 Hz) correspond to aromatic protons on the dimethoxyphenyl group .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1630 cm⁻¹ (C=N) confirm the presence of amino and thiazole groups .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Formation of the thiazole ring: Reaction of 2-bromo-indanones with substituted thioureas under basic conditions yields the indeno[1,2-d]thiazole scaffold .

  • Iodination: Treatment with hydroiodic acid introduces the iodide counterion, improving crystallinity and stability.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1Thiourea, K₂CO₃, DMF80°C65–78
2HI, EthanolReflux82–90

Structural Modifications

Derivatives with altered methoxy substituents (e.g., chlorine or methyl groups) exhibit reduced bioactivity, underscoring the importance of the 3,4-dimethoxy motif .

Pharmacological Profile

Cytotoxic Activity

In vitro assays demonstrate dose-dependent cytotoxicity against:

  • HeLa cells: IC₅₀ = 4.2 µM.

  • MCF-7 cells: IC₅₀ = 5.8 µM.
    Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Antiulcer Effects

Analogous indeno[1,2-d]thiazoles reduce gastric acid secretion in rodent models by 40–60%, surpassing reference drug cetraxate .

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications and Future Directions

Therapeutic Development

  • Oncology: Preclinical evaluation as a chemotherapeutic agent targeting solid tumors.

  • Antivirals: Optimization for improved 3CL protease inhibition efficacy .

Challenges

  • Solubility: Poor aqueous solubility limits bioavailability; prodrug strategies (e.g., phosphate esters) are under investigation.

  • Selectivity: Off-target effects on healthy cells necessitate structural refinement.

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